N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine
Description
Properties
IUPAC Name |
3-chloro-2-N-cyclohexyl-2-N-ethylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-2-17(11-7-4-3-5-8-11)14-12(15)9-6-10-13(14)16/h6,9-11H,2-5,7-8,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOPOXQNLCYGBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
Table 1: Reductive Amination Conditions for N-Ethyl Cyclohexylamine
| Reagent | Conditions | Yield |
|---|---|---|
| Ethylamine | 70% aqueous solution | |
| Cyclohexanone | Molar ratio 1:1 | |
| Palladium-Carbon Catalyst | 0.5-5 Mpa H2, 30-150°C | 92.6% |
| Solvent | Methanol or Ethanol |
This method could be adapted for more complex amines by modifying the starting materials and conditions.
Cross-Coupling Reactions
Cross-coupling reactions are versatile for forming carbon-nitrogen bonds. However, specific conditions for this compound would require optimization.
Research Findings and Challenges
While there is no direct literature on the synthesis of this compound, related compounds suggest that multi-step syntheses involving reductive amination or cross-coupling reactions could be viable. Challenges include optimizing reaction conditions for high yields and purity, as well as ensuring the stability of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different substituents.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be employed.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with different substituents replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine is primarily investigated for its role as a pharmacological agent. Its structural features suggest potential interactions with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of benzoxazole, which share a structural motif with this compound, have shown significant activity against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells . This suggests that the compound may also possess anticancer properties that warrant further investigation.
Neuropharmacological Potential
The compound's interaction with neurotransmitter systems may provide insights into its potential as a treatment for neurological disorders. Similar amines have been studied for their effects on neurotransmitter release and receptor modulation, indicating that this compound could influence pathways relevant to conditions such as depression or anxiety .
Biochemical Applications
In biochemical research, this compound may serve as a tool for exploring enzyme interactions and cellular processes.
Enzyme Inhibition Studies
Compounds structurally related to this compound have been evaluated for their ability to inhibit specific enzymes, such as phospholipase A2. This enzyme plays a crucial role in lipid metabolism and inflammatory responses, making it a target for anti-inflammatory drug development . The inhibition of such enzymes could lead to therapeutic strategies for managing inflammation-related diseases.
Quorum Sensing Inhibition
Research has shown that certain amine derivatives can disrupt quorum sensing in bacterial populations, which is pivotal in biofilm formation and virulence. The potential of this compound as a quorum sensing inhibitor could be explored further to develop novel antimicrobial agents .
Case Studies and Research Findings
Several studies have documented the biological activities associated with compounds similar to this compound:
Mechanism of Action
The mechanism of action of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The table below compares N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine with its closest analogs:
Key Observations :
- Substituent Effects : Replacing the ethyl group in the target compound with a methyl group (as in ) reduces molecular weight by ~42 g/mol and slightly lowers lipophilicity. The bromo analog has a higher molecular weight due to bromine’s atomic mass.
- Electronic Properties : The chloro substituent at the 6-position (vs. 4-bromo in ) likely enhances electron-withdrawing effects, influencing reactivity and binding interactions.
- Functional Group Impact : The acetamide derivative introduces a polar carbonyl group, reducing LogP compared to amine-based analogs.
Biological Activity
N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine (also referred to as the compound) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a cyclohexyl group and an amino group attached to a chlorophenyl ring, which enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets. This property is crucial for its interaction with various receptors and enzymes in biological systems.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various physiological effects. For instance, it has been noted that such compounds can influence cellular signaling pathways that are critical in disease processes.
Biological Activity Overview
The compound has been studied for several biological activities, including:
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties. For example, studies on related compounds have shown significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored, with some derivatives showing promise in reducing inflammation in vitro .
- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial activity against a range of pathogens, indicating potential uses in treating infections .
Table 1: Biological Activities of this compound Derivatives
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Anti-inflammatory | Inhibition of inflammatory markers | |
| Antimicrobial | Activity against bacterial strains |
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of various derivatives of this compound on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as anticancer agents .
- Anti-inflammatory Mechanism : In vitro assays demonstrated that the compound could significantly reduce TNF-alpha levels in stimulated macrophages, suggesting a mechanism for its anti-inflammatory effects. This finding aligns with other studies indicating the role of similar compounds in modulating immune responses .
- Antimicrobial Activity : Research on related compounds showed effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antimicrobial agents based on this chemical scaffold .
Q & A
Q. Table 1. Key Analytical Parameters for Structural Confirmation
| Technique | Expected Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.2 (t, 3H, CH₂CH₃), δ 3.4 (q, 2H, NCH₂) | |
| HRMS (ESI+) | m/z 307.1345 ([M+H]⁺) | |
| Elemental Analysis | C: 62.3%, H: 7.2%, N: 13.6%, Cl: 11.5% |
Q. Table 2. Comparative Synthesis Yields Under Different Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | 80 | None | 45 | 92 |
| DMF | 100 | K₂CO₃ | 68 | 88 |
| THF | 60 | NaH | 52 | 95 |
| Data derived from |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
